(4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “(4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including chloro, fluoro, cyano, and carboxylic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro and fluoro groups can be introduced through halogenation reactions, while the cyano group can be added via nucleophilic substitution.
Final Steps: The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group could yield ketones or aldehydes, while reduction of the cyano group could produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Altering Cellular Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- (4R)-3-(3-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid
- (4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid
Uniqueness
This compound is unique due to the specific combination of functional groups and the stereochemistry of the pyrrolidine ring. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H23Cl2F5N2O4 |
---|---|
Molecular Weight |
581.4 g/mol |
IUPAC Name |
(4R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H22Cl2F2N2O2.C2HF3O2/c1-22(2,3)10-17-23(11-28,14-8-7-12(24)9-16(14)26)18(20(29-17)21(30)31)13-5-4-6-15(25)19(13)27;3-2(4,5)1(6)7/h4-9,17-18,20,29H,10H2,1-3H3,(H,30,31);(H,6,7)/t17?,18?,20?,23-;/m0./s1 |
InChI Key |
OQIPHGRYLWVMMM-AVQOOVNNSA-N |
Isomeric SMILES |
CC(C)(C)CC1[C@](C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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